2-(5-Bromo-2-thienyl)pyridine
Overview
Description
2-(5-Bromo-2-thienyl)pyridine is a useful research compound. Its molecular formula is C9H6BrNS and its molecular weight is 240.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Regioselective Synthesis of Fused Pyridines : 2-Bromo-1-arylethylidenemalononitriles, which are related to 2-(5-Bromo-2-thienyl)pyridine, have been used for the regioselective synthesis of fused pyridines. This process enables the creation of functionally substituted thienodipyridines and their hydrogenated analogues, indicating potential applications in complex organic synthesis (Artyomov et al., 1997).
Spectroscopic and Biotechnological Properties : Compounds like 5-Bromo-2-(trifluoromethyl)pyridine, which are structurally similar to this compound, have shown promising properties in spectroscopy, optics, DNA studies, and antimicrobial activities. This suggests potential applications in pharmaceuticals and biotechnology (Vural & Kara, 2017).
Electrochemical and Self-Assembly Applications : Branched oligo(2-thienyl)- and oligo(2,2′-bithienyl)-substituted pyridine derivatives, related to this compound, have been synthesized and characterized. They show potential in electrochemical oxidation and self-assembly applications (Bera et al., 2013).
Optical Sensing : The 2,4,6-tris(5-aryl-2-thienyl)pyridines are used as optical sensors for detecting solvent polarity and proton-induced color changes. This indicates their use in chemical sensing and diagnostics (Muraoka, Obara, & Ogawa, 2019).
Fluorescence Properties : Synthesized 4-hetero-1-yl-2-bromothieno[3,2-c]pyridines, which are closely related to this compound, exhibit promising fluorescence properties. The presence of donor-acceptor substituents significantly affects their absorption emission properties and fluorescent quantum yield (Toche & Chavan, 2013).
Pharmaceutical Applications : A study focusing on the efficient synthesis of novel pyridine-based derivatives, including 5-Bromo-2-methylpyridin-3-amine (structurally related to this compound), revealed anti-thrombolytic, biofilm inhibition, and haemolytic activities. This indicates potential in medical and pharmaceutical applications (Ahmad et al., 2017).
Photoluminescence in Materials Science : The [Pt(L)(acac)] complexes synthesized with substituted thienylpyridines, including derivatives of this compound, exhibit notable luminescence properties. These complexes have potential applications in photocatalysis and materials science related to photophysical properties (Kozhevnikov et al., 2009).
Mechanism of Action
Target of Action
It is known that this compound is often used in suzuki-miyaura coupling reactions , which suggests that its primary targets could be various organoboron reagents used in these reactions .
Mode of Action
In Suzuki-Miyaura coupling reactions, 2-(5-Bromo-2-thienyl)pyridine likely interacts with its targets through a process called transmetalation . This process involves the transfer of an organoboron group from boron to a transition metal, such as palladium . The resulting organopalladium complex can then undergo a reductive elimination step to form a new carbon-carbon bond .
Biochemical Pathways
Given its use in suzuki-miyaura coupling reactions, it can be inferred that this compound plays a role in the synthesis of various organic compounds . The downstream effects of these reactions would depend on the specific compounds being synthesized.
Pharmacokinetics
It’s worth noting that the compound’s molecular weight is 24012 g/mol , which is within the range typically favorable for oral bioavailability in drugs.
Result of Action
As a reagent in Suzuki-Miyaura coupling reactions, its primary effect at the molecular level is the formation of new carbon-carbon bonds . The cellular effects would depend on the specific context in which the compound is used.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by factors such as temperature, solvent, and the presence of a base . Additionally, the compound’s stability may be influenced by storage conditions .
Safety and Hazards
2-(5-Bromo-2-thienyl)pyridine is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is harmful if swallowed, in contact with skin, or if inhaled, and it may cause respiratory irritation .
Future Directions
The future directions of 2-(5-Bromo-2-thienyl)pyridine research could involve its potential use as a chiral dopant for liquid crystals . Additionally, its role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) could be explored .
Properties
IUPAC Name |
2-(5-bromothiophen-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS/c10-9-5-4-8(12-9)7-3-1-2-6-11-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNKWLQVFAYRRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353033 | |
Record name | 2-(5-bromo-2-thienyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123784-07-6 | |
Record name | 2-(5-bromo-2-thienyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 123784-07-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.